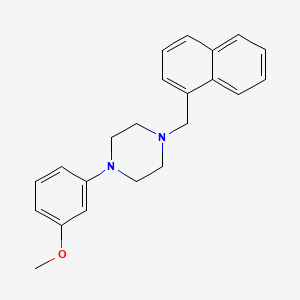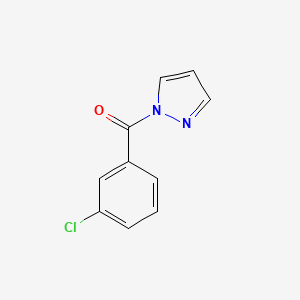
(3,4-Dimethylphenyl)(4-methyl-1,4-diazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethylphenyl)(4-methyl-1,4-diazepan-1-yl)methanone is an organic compound with the molecular formula C15H22N2O This compound features a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a diazepane ring substituted with a methyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)(4-methyl-1,4-diazepan-1-yl)methanone typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with suitable carbonyl compounds under acidic or basic conditions.
Attachment of the Phenyl Ring: The phenyl ring with methyl substitutions can be introduced via Friedel-Crafts acylation, where the diazepane ring is reacted with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the carbonyl group in the methanone moiety can yield the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Products may include 3,4-dimethylbenzoic acid or 3,4-dimethylbenzophenone.
Reduction: The major product would be (3,4-dimethylphenyl)(4-methyl-1,4-diazepan-1-yl)methanol.
Substitution: Depending on the substituent introduced, products could include brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (3,4-Dimethylphenyl)(4-methyl-1,4-diazepan-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its diazepane ring is of particular interest in the design of molecules that can interact with neurotransmitter receptors.
Medicine
Pharmacologically, compounds with diazepane rings are often explored for their potential as central nervous system agents. This compound may serve as a lead compound in the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular architecture.
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl)(4-methyl-1,4-diazepan-1-yl)methanone would depend on its specific application. In a pharmacological context, it may interact with neurotransmitter receptors, modulating their activity. The diazepane ring can mimic the structure of natural ligands, allowing the compound to bind to these receptors and either activate or inhibit their function.
Comparison with Similar Compounds
Similar Compounds
(3-Chlorophenyl)(4-methyl-1,4-diazepan-1-yl)methanone: Similar structure but with a chlorine substituent instead of methyl groups.
(3-Fluorophenyl)(4-methyl-1,4-diazepan-1-yl)methanone: Similar structure with a fluorine substituent.
(3,4-Dimethylphenyl)(4-ethyl-1,4-diazepan-1-yl)methanone: Similar structure with an ethyl group on the diazepane ring instead of a methyl group.
Uniqueness
(3,4-Dimethylphenyl)(4-methyl-1,4-diazepan-1-yl)methanone is unique due to the specific placement of methyl groups on the phenyl ring and the methyl substitution on the diazepane ring. These structural features can influence its reactivity and interaction with biological targets, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C15H22N2O |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
(3,4-dimethylphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone |
InChI |
InChI=1S/C15H22N2O/c1-12-5-6-14(11-13(12)2)15(18)17-8-4-7-16(3)9-10-17/h5-6,11H,4,7-10H2,1-3H3 |
InChI Key |
REKHSKQGXMGGNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCN(CC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10966723.png)

![2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10966732.png)
![1-(3,5-Dimethylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea](/img/structure/B10966735.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B10966753.png)
![Methyl 2-({[4-(morpholin-4-ylmethyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B10966756.png)

![2-(4-Ethoxyphenyl)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10966762.png)

![11-(3-butoxyphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10966765.png)

![2-[(Phenylcarbamoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10966772.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B10966777.png)
![N-(2,3-dichlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B10966781.png)
